

Application Notes and Protocols: TMC647055 Choline Salt in Cell Culture

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Compound of Interest		
Compound Name:	TMC647055 Choline salt	
Cat. No.:	B10800343	Get Quote

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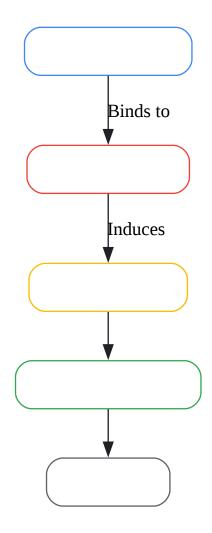
Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4][5] As a macrocyclic indole inhibitor, it demonstrates significant antiviral activity across multiple HCV genotypes by binding to the thumb pocket I of the NS5B polymerase, thereby locking the enzyme in an inactive conformation.[1][6] These application notes provide detailed protocols for the use of **TMC647055 choline salt** in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Mechanism of Action

TMC647055 is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2][7] Unlike nucleoside inhibitors, which compete with natural ribonucleotides for incorporation into the nascent RNA chain, TMC647055 is a non-nucleoside inhibitor (NNI). It binds to a distinct allosteric site on the enzyme known as the NNI-1 or "thumb" pocket.[1][6] This binding event induces a conformational change in the polymerase, preventing the initiation of RNA synthesis and effectively halting viral replication.[1] Due to its mechanism of action, TMC647055 can be used in combination with other anti-HCV agents that have different targets, such as NS3/4A protease inhibitors, to achieve synergistic antiviral effects and reduce the emergence of drugresistant variants.[1][4][5][8]





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Mechanism of action of TMC647055.

Data Presentation In Vitro Antiviral Activity of TMC647055



Cell Line	HCV Genotype/R eplicon	Assay Readout	EC50 (nM)	EC90 (μM)	Reference
Huh7-Luc	1b (clone ET)	Luciferase	77	0.3	[1][3]
Huh7-Luc	1b (clone ET)	qRT-PCR	139	-	[1]
Huh7-SG- Con1b	1b	qRT-PCR	74	-	[1]
Huh7-SG-1a	1a	qRT-PCR	166	-	[1]

In Vitro Biochemical Activity of TMC647055

Target	Assay	IC50 (nM)	Reference
HCV NS5B Polymerase (Genotype 1b)	RdRp Primer- Dependent Transcription	34	[1][2]
Cellular HCV Assay	-	82	[3]

Cytotoxicity Profile of TMC647055

Cell Line	Assay	CC50 (µM)	Reference
Huh7	Luciferase Reporter Assay	42.1	[2]
MT4	Luciferase Reporter Assay	28.9	[2]
MRC-5	Resazurin Assay	>50	[2]
HEK-293T	Resazurin Assay	>50	[2]
HepG2	Resazurin Assay	>50	[2]
VeroE6	Resazurin Assay	>50	[2]
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Experimental Protocols



Protocol 1: Determination of Antiviral Activity using a Replicon-Based Luciferase Assay

This protocol describes the methodology to determine the 50% effective concentration (EC50) of TMC647055 in a stable HCV replicon cell line expressing luciferase.

Materials:

- Huh7-Luc cells (Huh7 cells harboring a bicistronic subgenomic HCV replicon with a luciferase reporter gene)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Non-essential amino acids (NEAA)
- G418 (Geneticin)
- TMC647055 Choline Salt
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Luciferase assay reagent
- Luminometer

Procedure:

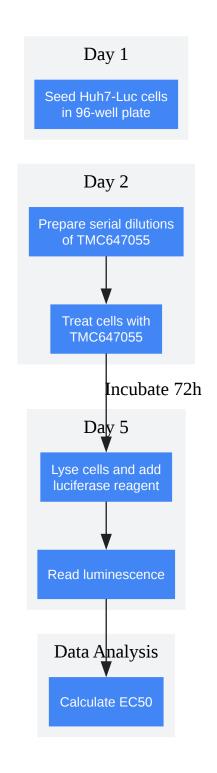
- Cell Culture Maintenance: Culture Huh7-Luc cells in DMEM supplemented with 10% FBS,
 1% Penicillin-Streptomycin, 1% NEAA, and 500 μg/mL G418 at 37°C in a 5% CO2 incubator.
- Cell Seeding: Trypsinize and count the cells. Seed the Huh7-Luc cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of culture medium without G418. Incubate for 24



hours.

- Compound Preparation: Prepare a 10 mM stock solution of TMC647055 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
- Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 μL
 of the medium containing the different concentrations of TMC647055. Include a vehicle
 control (DMSO only) and a cell-free control (medium only).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and add the luciferase substrate.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the TMC647055 concentration and fit the data to a fourparameter logistic dose-response curve to determine the EC50 value.





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Workflow for determining antiviral activity.

Protocol 2: Cytotoxicity Assay using Resazurin



This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of TMC647055.

Materials:

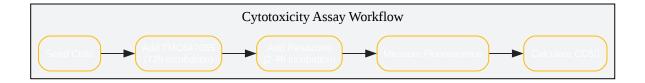
- Huh7 cells (or other cell lines of interest, e.g., HepG2, MRC-5)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- TMC647055 Choline Salt
- DMSO
- 96-well cell culture plates
- Resazurin sodium salt solution (e.g., AlamarBlue™)
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the chosen cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium. Incubate for 24 hours.
- Compound Preparation: Prepare serial dilutions of TMC647055 in culture medium as described in Protocol 1.
- Treatment: Treat the cells with the serially diluted compound for 72 hours.
- Resazurin Addition: After the 72-hour incubation, add 10 μL of resazurin solution to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the TMC647055 concentration and determine the CC50 value using a dose-response curve.



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Workflow for cytotoxicity assessment.

Troubleshooting

- High variability in luciferase readings: Ensure even cell seeding and proper mixing of reagents. Check for and address any potential cytotoxicity of the compound at high concentrations.
- Low signal in resazurin assay: Optimize cell seeding density and incubation time with resazurin. Ensure the resazurin solution is not expired and has been stored correctly.
- Inconsistent EC50/CC50 values: Maintain consistent cell passage numbers and health.
 Ensure accurate preparation of compound dilutions.

Conclusion

TMC647055 choline salt is a valuable tool for in vitro studies of HCV replication. The provided protocols offer a framework for assessing its antiviral potency and cytotoxicity in relevant cell culture models. These assays are crucial for the preclinical evaluation of this and other anti-HCV compounds.

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